molecular formula C12H10BrN3O2 B13855245 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole

4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole

Cat. No.: B13855245
M. Wt: 308.13 g/mol
InChI Key: HGZTYTQTEGFRRM-UHFFFAOYSA-N
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Description

4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is an organic compound that features a pyrazole ring substituted with a bromo group at the 4-position and a nitrophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound.

    Bromination: The pyrazole ring is then brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium catalyst, iron powder, hydrochloric acid.

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Major Products Formed

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Reduction: 4-Amino-3-(4-nitrophenyl)-1-prop-2-enylpyrazole.

    Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the bromo group can facilitate binding to specific targets through halogen bonding.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-(4-nitrophenyl)pyrazole: Lacks the prop-2-enyl group, which may affect its reactivity and biological activity.

    3-(4-Nitrophenyl)-1-prop-2-enylpyrazole: Lacks the bromo group, which may influence its binding affinity to specific targets.

    4-Bromo-3-phenyl-1-prop-2-enylpyrazole: Lacks the nitro group, which may reduce its potential for bioreduction and formation of reactive intermediates.

Uniqueness

4-Bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole is unique due to the presence of both the bromo and nitro groups, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10BrN3O2

Molecular Weight

308.13 g/mol

IUPAC Name

4-bromo-3-(4-nitrophenyl)-1-prop-2-enylpyrazole

InChI

InChI=1S/C12H10BrN3O2/c1-2-7-15-8-11(13)12(14-15)9-3-5-10(6-4-9)16(17)18/h2-6,8H,1,7H2

InChI Key

HGZTYTQTEGFRRM-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])Br

Origin of Product

United States

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